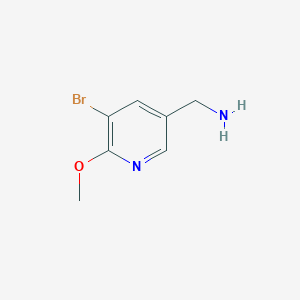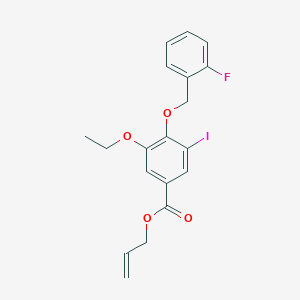
Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, an ethoxy group, a fluorobenzyl group, and an iodine atom attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the allyl group may be converted to an epoxide or other oxidized forms.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deiodinated products.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The presence of the allyl, ethoxy, and fluorobenzyl groups allows it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
- 3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde
- 3-Allyl-5-ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde
Comparison:
- Uniqueness: Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its analogs.
- Functional Groups: The combination of allyl, ethoxy, and fluorobenzyl groups in the same molecule offers a versatile platform for various chemical transformations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18FIO4 |
|---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
prop-2-enyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C19H18FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-7-5-6-8-15(13)20/h3,5-8,10-11H,1,4,9,12H2,2H3 |
InChI Key |
RFXXDPIJIWQNCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



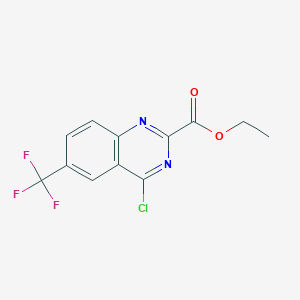
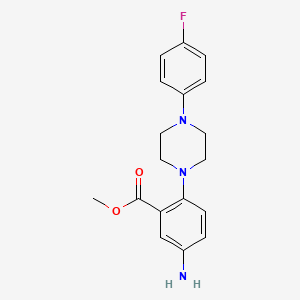
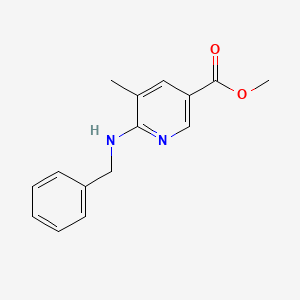
![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)
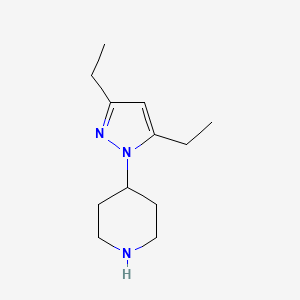
![2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13019135.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)
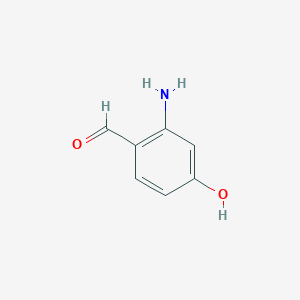
![5-Iodopyrazolo[1,5-a]pyridine](/img/structure/B13019149.png)
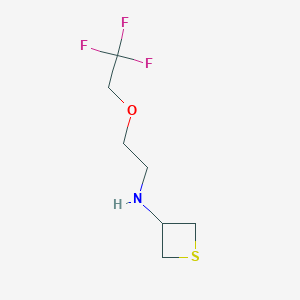
![3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019170.png)
![N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B13019177.png)
